molecular formula C13H15ClF3NO B8122427 (2-Chloro-4-trifluoromethyl-benzyl)-(tetrahydro-pyran-4-yl)-amine

(2-Chloro-4-trifluoromethyl-benzyl)-(tetrahydro-pyran-4-yl)-amine

Cat. No.: B8122427
M. Wt: 293.71 g/mol
InChI Key: XEJDHPLSJCJQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-4-trifluoromethyl-benzyl)-(tetrahydro-pyran-4-yl)-amine is a complex organic compound that features both aromatic and heterocyclic components. The presence of the trifluoromethyl group and the tetrahydropyran ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-trifluoromethyl-benzyl)-(tetrahydro-pyran-4-yl)-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-trifluoromethyl-benzyl)-(tetrahydro-pyran-4-yl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-Chloro-4-trifluoromethyl-benzyl)-(tetrahydro-pyran-4-yl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-4-trifluoromethyl-benzyl)-(tetrahydro-pyran-4-yl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-trifluoromethyl-benzyl bromide
  • 2-Chloro-4-trifluoromethyl-benzyl alcohol
  • 2-Chloro-4-trifluoromethyl-benzyl chloride

Uniqueness

What sets (2-Chloro-4-trifluoromethyl-benzyl)-(tetrahydro-pyran-4-yl)-amine apart from similar compounds is the presence of the tetrahydropyran ring, which imparts unique chemical and biological properties. This structural feature can enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[2-chloro-4-(trifluoromethyl)phenyl]methyl]oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO/c14-12-7-10(13(15,16)17)2-1-9(12)8-18-11-3-5-19-6-4-11/h1-2,7,11,18H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJDHPLSJCJQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=C(C=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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